molecular formula C₁₇H₂₇N₃O₃ B1148176 Vildagliptin Impurity A CAS No. 565453-39-6

Vildagliptin Impurity A

Cat. No. B1148176
M. Wt: 321.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Vildagliptin and its impurities involves complex chemical reactions. Kumar et al. (2016) identified and characterized an unknown impurity in Vildagliptin, which was proposed as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, using LC/ESI-MS(n) study. This impurity, referred to as Impurity-E, underwent degradation into another stable impurity, Impurity-F, highlighting the intricate nature of Vildagliptin's synthesis and the challenges in controlling impurity profiles (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of Vildagliptin and its impurities is pivotal for understanding their chemical behavior and reactivity. The structural elucidation of Impurity-E and its degradation product, Impurity-F, was achieved through comprehensive spectroscopic techniques, including FT-IR, NMR ((1)H, (13)C, and DEPT), 2D NMR (HSQC, HMBC, and COSY), and mass spectral data, showcasing the importance of advanced analytical methods in the identification and characterization of pharmaceutical impurities (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of Vildagliptin and its impurities are critical for their stability and pharmacological activity. The degradation behavior of Impurity-E into Impurity-F, for instance, reveals the susceptibility of Vildagliptin impurities to environmental conditions, such as diluents, and their potential to transform into other compounds, affecting the drug's purity and efficacy (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of Vildagliptin impurities, including solubility, melting point, and crystal form, are essential for drug formulation and quality control. While specific studies focusing on the physical properties of Vildagliptin Impurity A were not identified in the literature, the general approach involves utilizing analytical techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to determine these properties.

Chemical Properties Analysis

Understanding the chemical properties of Vildagliptin impurities, such as their reactivity, stability under various conditions, and interactions with other molecules, is crucial for drug development and safety assessment. The comprehensive analysis of Impurity-E and Impurity-F by Kumar et al. (2016) provides insight into the chemical nature of Vildagliptin impurities, emphasizing the importance of identifying and characterizing these substances to ensure drug quality and efficacy (Kumar et al., 2016).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .
    • The review presents the physicochemical properties of vildagliptin and assesses analysis methods for its estimation in substances, medicinal formulations, and biological media .
    • The most widely used method for assay of vildagliptin is HPLC .
  • Pharmacology

    • Many specified impurities in vildagliptin’s finished product have been disclosed in the literature that are above their qualification threshold .
    • The impurity B (amide impurity) was used as a case example to explore whether existing literature can be leveraged to determine the safe level of impurity and thereby develop a patient-centric specification (PCS) for impurities .
    • The maximum theoretical amount (MTA) was correlated with the maximum observed amount (MOA) to verify whether the exposure was due to impurity and/or metabolite .
  • Endocrinology

    • Vildagliptin increased β-cell mass in neonatal rats, and improved β-cell function in streptozotocin-induced diabetic mice .
  • Analytical Chemistry

    • Vildagliptin was found degraded significantly under oxidative and alkaline stress conditions .
    • The degradation products were well resolved from Vildagliptin and its impurities .
    • An analytical method was found linear, accurate and precise from LOQ (Limit of Quantification) level to 150% of impurity specification limit (0.5%) .
  • Patient Centric Specification Development

    • The impurity B (amide impurity) in Vildagliptin was used as a case example to develop a patient-centric specification (PCS) for impurities .
    • The No-observed-adverse-effect level (NOAEL) was derived from rate metabolism information and converted to human equivalent dose (HED) .
    • The maximum theoretical amount (MTA) was correlated with the maximum observed amount (MOA) to verify whether the exposure was due to impurity and/or metabolite .
  • Physiologically Based Biopharmaceutics Modeling

    • A model was developed to predict pharmacokinetic (PK) and pharmacodynamic (PD) parameters of matrix-based modified release (MR) drug product of vildagliptin .
    • In vitro–in vivo correlation (IVIVC) was developed using mechanistic deconvolution to predict plasma concentration–time profile and PK parameters for a MR drug product planned for clinical use .
    • The PD effect of dipeptidyl peptidase-IV (DPP-IV) inhibition was simulated utilizing PDPlusTM model in GastroPlusTM .
  • Drug Manufacturing and Quality Control

    • This is important in the manufacturing process to ensure the quality and safety of the drug .
  • Pharmacokinetics and Pharmacodynamics Modeling

    • A physiologically based biopharmaceutics model of Vildagliptin was developed to predict pharmacokinetic (PK) and pharmacodynamic (PD) parameters of matrix-based modified release (MR) drug product of Vildagliptin .
    • In vitro–in vivo correlation (IVIVC) was developed using mechanistic deconvolution to predict plasma concentration–time profile and PK parameters for a MR drug product planned for clinical use .
    • The PD effect of dipeptidyl peptidase-IV (DPP-IV) inhibition was simulated utilizing PDPlusTM model in GastroPlusTM .

Future Directions

The future directions for Vildagliptin Impurity A could involve further studies on its stability, degradation pathways, and the development of new methods for its analysis . Additionally, leveraging metabolism data can be useful for deriving safe levels of degradation impurities and developing patient-centric specifications for impurities .

properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJPEBUSBVYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vildagliptin impurity k

Citations

For This Compound
1
Citations
N Mahajan, S Deshmukh… - Current Pharmaceutical …, 2021 - ingentaconnect.com
Background: Vildagliptin is a drug for the treatment of diabetes. DPP-IV inhibitor represents a new class of oral antihyperglycemic agents to treat patients with type 2 diabetes. Several …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.